molecular formula C25H29N3O5 B2628369 Ethyl 1-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate CAS No. 897612-98-5

Ethyl 1-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2628369
CAS No.: 897612-98-5
M. Wt: 451.523
InChI Key: LHFFMJHJJUMWRT-UHFFFAOYSA-N
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Description

Ethyl 1-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate is a complex heterocyclic compound featuring a dihydropyridinone core substituted with a furan-2-ylmethyl group, a pyridin-3-yl moiety, a hydroxyl group, and a methyl group. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly given the known bioactivity of dihydropyridinones and piperidine derivatives in antimicrobial, antioxidant, and CNS-targeted therapies .

Properties

IUPAC Name

ethyl 1-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-pyridin-3-ylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-3-32-25(31)18-8-11-27(12-9-18)23(19-6-4-10-26-15-19)22-21(29)14-17(2)28(24(22)30)16-20-7-5-13-33-20/h4-7,10,13-15,18,23,29H,3,8-9,11-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFFMJHJJUMWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CN=CC=C2)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

  • Molecular Formula : C26H31N3O5
  • Molecular Weight : 465.55 g/mol
  • CAS Number : 897612-30-5

The biological activity of this compound can be attributed to its structural components, which include:

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • Dihydropyridine Moiety : Associated with calcium channel blocking effects and potential neuroprotective properties.
  • Furan and Pyridine Substituents : These groups may contribute to antioxidant activity and enzyme inhibition.

Antioxidant Activity

Research indicates that compounds containing furan and pyridine rings exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, thus protecting cells from oxidative stress.

Enzyme Inhibition

Studies have shown that derivatives of dihydropyridine compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, similar compounds have demonstrated IC50 values indicating effective inhibition:

  • AChE IC50 : 157.31 µM
  • BChE IC50 : 46.42 µM .

This suggests that the compound may possess similar inhibitory effects, potentially useful in treating neurodegenerative diseases like Alzheimer's.

Analgesic Effects

Compounds derived from piperidine structures have been reported to exhibit analgesic properties superior to traditional pain relievers like acetylsalicylic acid. This suggests a potential application in pain management therapies.

Study on Dihydropyridine Derivatives

A study focusing on dihydropyridine derivatives revealed that modifications in the substituents significantly impacted their biological activity. The derivatives were tested for their efficacy against various enzymes and showed promising results in terms of potency and selectivity .

Research on Furan-containing Compounds

Another investigation into furan-containing compounds highlighted their potential as anti-inflammatory agents. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines, providing a basis for their use in inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantFree radical scavenging ability
Enzyme InhibitionAChE and BChE inhibition
AnalgesicSuperior pain relief compared to acetylsalicylic acid
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of pyridine and dihydropyridine compounds exhibit notable antimicrobial properties. The presence of the furan and piperidine moieties in Ethyl 1-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate enhances its potential as an antimicrobial agent. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties .

Anti-inflammatory Properties : Compounds containing pyridine rings are often investigated for their anti-inflammatory effects. This compound could be evaluated for its ability to modulate inflammatory pathways, potentially serving as a lead compound in the development of anti-inflammatory drugs .

Synthesis and Chemical Reactions

Synthesis Methodologies : The synthesis of this compound can be achieved through multi-step reactions involving the condensation of various precursors. The use of furfuraldehyde and acetoacetate in the synthesis process has been documented, showcasing its versatility in forming complex molecular structures .

Chemical Reactivity : The compound's structure suggests potential reactivity with electrophiles due to the presence of functional groups such as the carboxylate and hydroxymethyl moieties. This reactivity can be exploited in further chemical modifications to enhance biological activity or to create new derivatives with distinct properties .

Biological Studies

Pharmacological Investigations : Given its structural complexity, Ethyl 1-((1-(furan-2-ylnmethyl)-4-hydroxy -6-methyl -2 -oxo -1,2-dihydropyridin -3 -yl)(pyridin -3 -yl)methyl)piperidine -4 -carboxylate warrants comprehensive pharmacological studies. In vitro assays could be designed to evaluate its efficacy against specific disease models, particularly those related to microbial infections or inflammatory conditions .

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Antimicrobial ActivityInhibitory effects against bacterial strainsDevelopment of new antibiotics
Anti-inflammatory PropertiesModulation of inflammatory pathwaysLead compounds for anti-inflammatory drugs
Synthesis MethodologiesMulti-step synthesis involving furan and pyridine derivativesCreation of novel compounds with enhanced biological activity
Pharmacological InvestigationsIn vitro studies to assess efficacy against disease modelsInsights into therapeutic uses and mechanisms of action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules, including dihydropyridinones, pyridine-2(1H)-ones, and piperidine carboxylates. Below is a comparative analysis based on substituents, synthesis, and bioactivity:

2.1 Dihydropyridinone Derivatives

highlights pyridin-2(1H)-one derivatives synthesized via cyclization reactions. These compounds, such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, exhibit antioxidant activity (79.05% DPPH scavenging at 12 ppm) and moderate antibacterial effects . Key comparisons:

  • Substituent Effects : Bromophenyl and methoxyphenyl groups enhance antioxidant activity compared to the target compound’s furan and pyridine substituents. The hydroxyl group in both compounds may contribute to hydrogen bonding in biological targets.
  • Synthesis: Similar cyclization methods using aldehydes and ethyl cyanoacetate could apply to the target compound, though the furan-2-ylmethyl and pyridin-3-yl groups may require specialized precursors.
2.2 Piperidine Carboxylate Derivatives
  • : Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate shares the piperidine carboxylate ester but incorporates a pyrazolo-pyridine core.
  • : Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate features a pyrimidine ring and trifluoromethyl group, enhancing metabolic stability but reducing solubility compared to the target’s dihydropyridinone core .
2.3 Thiazolidinone-Pyrido[1,2-a]pyrimidinone Derivatives

’s ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate introduces sulfur-containing rings, which may alter solubility and binding interactions compared to the target’s oxygen-rich furan and pyridine groups .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Bromo Derivative) (Pyrazolo Derivative) (Pyrimidine Derivative)
Molecular Weight (g/mol) ~500 (estimated) 397.3 473.9 397.4
Core Structure Dihydropyridinone Dihydropyridinone Pyrazolo-pyridine Pyrimidine
Key Substituents Furan, pyridine, hydroxy Bromophenyl, methoxy Methoxyphenyl, oxopiperidinyl Trifluoromethyl, dimethylpyrazole
Antioxidant Activity Not reported 79.05% (DPPH at 12 ppm) Not reported Not reported
Solubility Moderate (ester group) Low (bromophenyl) High (acetone-soluble) Low (trifluoromethyl)

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The synthesis involves multi-step protocols, including:

  • Coupling reactions : Use amide coupling (e.g., General Procedure F1) to link intermediates like pyrrole carboxylic acids with amines. For example, coupling with pyridinyl or furanyl substituents requires stoichiometric control (1:1 ratio) and catalysts such as EDC/HOBt .
  • Protecting groups : Protect hydroxyl groups (e.g., 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine) with tert-butyldimethylsilyl (TBS) ethers to avoid side reactions during alkylation steps .
  • Cyclopropane formation : Analogous to methods in (General Procedure N), hydrazine hydrate (NH₂NH₂·H₂O) can induce cyclization at 100°C for 2 hours in DMSO .

Table 1 : Representative Yields from Analogous Syntheses ()

IntermediateYield (%)Characterization Methods
Compound 24671¹H NMR, ESIMS
Compound 24753Not characterized
Compound 25060¹H NMR, ESIMS

Q. How is the compound characterized post-synthesis?

  • ¹H NMR : Use deuterated DMSO-d₆ (400 MHz) to resolve signals for pyridinyl protons (δ 8.41–7.00 ppm) and furanyl methylene groups (δ 4.16–3.71 ppm). Integration ratios confirm substituent stoichiometry .
  • Mass spectrometry (ESIMS) : Confirm molecular ions (e.g., m/z 494.1 for Compound 246) and rule out side products .
  • HPLC purity : Achieve >95% purity using C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients .

Advanced Research Questions

Q. How can coupling efficiency of intermediates be optimized?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of pyridinylmethyl intermediates .
  • Catalyst screening : Test Pd-mediated cross-couplings for sterically hindered pyridine-furan junctions, noting that Pd(PPh₃)₄ improves yields in analogous aryl-aryl couplings .
  • Contradiction resolution : Lower yields (e.g., 21% in ) may arise from competing hydrolysis; adding molecular sieves or reducing water content can mitigate this .

Q. How should contradictory spectral data be addressed?

  • Overlapping signals : For example, δ 7.67–7.69 ppm () may indicate unresolved diastereomers. Use 2D NMR (COSY, HSQC) to assign protons unambiguously .
  • Unexpected ESIMS adducts : Sodium or potassium adducts (e.g., m/z +22 or +38) are common; use soft ionization settings or subtract background noise .

Q. What strategies guide structural analogs design for SAR studies?

  • Core modifications : Replace the furan-2-ylmethyl group with substituted benzyl groups (e.g., 3-fluoro-4-(trifluoromethyl)phenyl in ) to assess hydrophobic interactions .
  • Piperidine substitution : Introduce carboxylate esters (e.g., ethyl vs. methyl) to modulate solubility, as seen in .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays, referencing protocols in for pyrazole-piperidine derivatives .

Notes on Methodological Rigor

  • Data validation : Cross-reference NMR shifts with computed spectra (e.g., PubChem data) to confirm assignments (Note: BenchChem excluded per guidelines).
  • Controlled synthesis : Follow protocols in for reproducibility, including strict temperature control (±2°C) during exothermic steps .

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